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Compound of Interest

Compound Name: 2-(Difluoromethoxy)benzonitrile

Cat. No.: B1304700 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and physicochemical

properties of 2-(difluoromethoxy)benzonitrile, a key intermediate in the development of novel

pharmaceuticals and agrochemicals. The introduction of the difluoromethoxy group can

significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive

molecules.

Core Properties of 2-(Difluoromethoxy)benzonitrile
2-(Difluoromethoxy)benzonitrile is a colorless to light yellow liquid at room temperature. A

summary of its key physical and chemical properties is presented in the table below.
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Property Value Reference

CAS Number 56935-78-5 [1]

Molecular Formula C₈H₅F₂NO [2]

Molecular Weight 169.13 g/mol [2]

Boiling Point 118-120 °C at 15 mmHg [3]

Density 1.26 g/cm³ [2]

Appearance Colorless to light yellow liquid [3]

Storage Temperature
Room Temperature, sealed in

a dry environment
[3]

Synthesis of 2-(Difluoromethoxy)benzonitrile
The primary synthetic route to 2-(difluoromethoxy)benzonitrile involves the

difluoromethylation of 2-hydroxybenzonitrile (also known as 2-cyanophenol). This reaction is

typically achieved by generating difluorocarbene (:CF₂) in situ, which then reacts with the

phenoxide of 2-hydroxybenzonitrile. A common and effective source of difluorocarbene is

sodium chlorodifluoroacetate.[4]
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Synthesis Workflow for 2-(Difluoromethoxy)benzonitrile
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Caption: A flowchart illustrating the key stages in the synthesis of 2-
(difluoromethoxy)benzonitrile.

Experimental Protocols
The following is a detailed experimental protocol for the synthesis of 2-
(difluoromethoxy)benzonitrile, adapted from a general procedure for the difluoromethylation

of phenols.[4]

Materials:

2-Hydroxybenzonitrile

Sodium chlorodifluoroacetate

N,N-Dimethylformamide (DMF), anhydrous

Water, deionized

Hydrochloric acid (HCl), 1 M solution

Ethyl acetate (EtOAc)

Hexanes

Saturated sodium chloride solution (brine)

Anhydrous sodium sulfate (Na₂SO₄)

Nitrogen gas (N₂)

Equipment:

Three-necked round-bottom flask

Reflux condenser

Thermometer or thermocouple
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Magnetic stirrer and stir bar

Heating mantle or oil bath

Separatory funnel

Rotary evaporator

Distillation apparatus or flash chromatography system

Standard laboratory glassware

Procedure:

Reaction Setup:

To a dry three-necked round-bottom flask equipped with a magnetic stir bar, reflux

condenser, and a nitrogen inlet, add 2-hydroxybenzonitrile (1.0 equivalent).

Under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF) and

deionized water (typically in a ratio of around 8:1 v/v). Stir the mixture to dissolve the

starting material.[5]

Add sodium chlorodifluoroacetate (1.5 to 2.5 equivalents) to the reaction mixture.[6]

Reaction:

Heat the reaction mixture to a temperature between 80-150 °C.[6] The optimal

temperature may need to be determined empirically.

Maintain the reaction at this temperature with vigorous stirring for 1-10 hours.[6]

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas

chromatography-mass spectrometry (GC-MS).

Work-up:

Once the reaction is complete, allow the mixture to cool to room temperature.
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Quench the reaction by adding deionized water.

Transfer the mixture to a separatory funnel and extract the product with an organic solvent

such as ethyl acetate or diethyl ether (3 x volume of the aqueous layer).

Combine the organic layers and wash with deionized water, followed by a saturated

sodium chloride solution (brine).

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the

solvent using a rotary evaporator.

Purification:

The crude product can be purified by vacuum distillation or flash column chromatography

on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to

yield pure 2-(difluoromethoxy)benzonitrile.

Spectroscopic Properties
While a comprehensive set of experimentally determined spectra for 2-
(difluoromethoxy)benzonitrile is not readily available in the public domain, the expected

spectral characteristics can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The spectrum is expected to show a triplet for the difluoromethoxy proton (-OCHF₂)

in the region of 6.5-7.5 ppm, with a characteristic coupling constant (²JH-F) of approximately

73-75 Hz. The aromatic protons will appear as a multiplet in the range of 7.0-7.8 ppm.

¹³C NMR: The carbon of the difluoromethoxy group (-OCHF₂) will appear as a triplet due to

coupling with the two fluorine atoms. The nitrile carbon (-CN) will be observed around 115-

120 ppm. The aromatic carbons will resonate in the typical aromatic region (110-160 ppm).

¹⁹F NMR: A doublet is expected for the two equivalent fluorine atoms, coupled to the proton

of the difluoromethoxy group.

Infrared (IR) Spectroscopy:
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The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

C≡N stretch: A sharp, medium intensity band around 2220-2240 cm⁻¹.

C-O-C stretch: Strong bands in the region of 1000-1300 cm⁻¹.

C-F stretch: Strong, characteristic absorptions in the fingerprint region, typically between

1000-1200 cm⁻¹.

Aromatic C-H stretch: Bands above 3000 cm⁻¹.

Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS):

Electron Ionization (EI-MS): The molecular ion peak (M⁺) would be observed at m/z = 169.

Subsequent fragmentation may involve the loss of the difluoromethyl group or the cyano

group.

High-Resolution Mass Spectrometry (HRMS): The exact mass can be calculated to confirm

the elemental composition. For C₈H₅F₂NO, the predicted monoisotopic mass is 169.0339.[7]

Applications in Drug Development
The difluoromethoxy group is a valuable substituent in medicinal chemistry due to its ability to

act as a bioisostere for hydroxyl or methoxy groups.[8] Its introduction can lead to:

Enhanced Metabolic Stability: The strong C-F bonds are resistant to metabolic cleavage,

particularly oxidative metabolism, which can improve the pharmacokinetic profile of a drug

candidate.

Increased Lipophilicity: The difluoromethoxy group increases the lipophilicity of a molecule,

which can improve its membrane permeability and oral bioavailability.

Modulation of Acidity/Basicity: The electron-withdrawing nature of the fluorine atoms can

influence the pKa of nearby functional groups, affecting drug-receptor interactions.
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Conformational Effects: The presence of the difluoromethoxy group can influence the

preferred conformation of a molecule, potentially leading to improved binding to its biological

target.

2-(Difluoromethoxy)benzonitrile serves as a versatile building block for incorporating this

beneficial moiety into a wide range of molecular scaffolds.

Safety Information
2-(Difluoromethoxy)benzonitrile should be handled in a well-ventilated fume hood by trained

personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves,

and a lab coat, should be worn. For detailed safety information, consult the material safety data

sheet (MSDS) from the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b1304700#2-difluoromethoxy-
benzonitrile-synthesis-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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